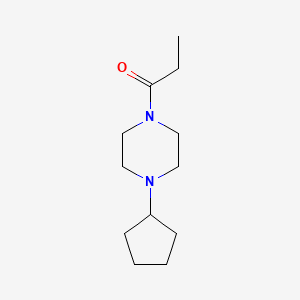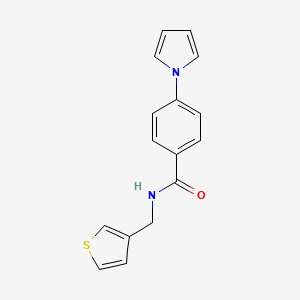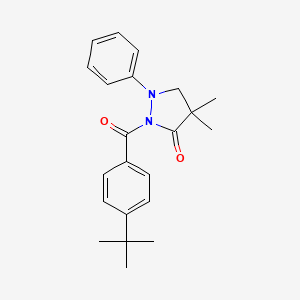
2-(4-Tert-butylbenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-Tert-butylbenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one is a chemical entity that can be associated with a class of organic compounds known as pyrazolidinones. These compounds are characterized by a pyrazolidine ring bearing a ketone group. The tert-butyl group attached to the benzoyl moiety suggests that the compound may exhibit certain steric effects that could influence its reactivity and physical properties.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid . This suggests that the synthesis of the compound may also involve condensation reactions, possibly between a phenylpyrazolidinone and a tert-butylbenzoyl chloride.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a tert-butyl piperazine carboxylate derivative was determined to crystallize in the monoclinic system with specific unit cell parameters . Similarly, the structure of this compound could be studied using X-ray crystallography to reveal its geometric parameters and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of pyrazolidinone derivatives can be diverse. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been prepared through reactions with various nucleophiles such as hydroxylamine, urea, and thiourea . The presence of the tert-butyl group in the compound of interest may affect its reactivity, potentially making it less reactive due to steric hindrance.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the tert-butyl group, which is known to impart steric bulk and affect solubility. The compound's crystalline nature could be inferred from related compounds that exhibit crystallization in specific space groups and exhibit intermolecular interactions such as hydrogen bonding and π-π stacking . The compound's solubility, melting point, and other physical properties would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Redox-Denitration Reaction of Aromatic Nitro Compounds
4,4-dimethyl-1-(2-nitrophenyl)pyrazolidin-3-one undergoes a redox-denitration reaction when heated in pyridine containing pyridine hydrochloride, resulting in a transformation where the methylene group is oxidized and the nitro group disappears. This process showcases the potential of pyrazolidinones in unique redox-denitration reactions (Rees & Tsoi, 2000).
Synthesis of Chiral Oxazolidin-2-ones
Chiral oxazolidin-2-ones, valuable as chiral auxiliaries with pharmaceutical activity, can be prepared using a one-pot method. This method involves a modified Sharpless asymmetric aminohydroxylation of beta-substituted styrene derivatives followed by base-mediated ring closure. This process is practical and can be performed on both small and large scales (Barta et al., 2000).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit significant anticancer activity. These compounds, after undergoing specific reactions, were tested against the MCF-7 human breast adenocarcinoma cell line and demonstrated potent inhibitory activity, highlighting their potential in cancer treatment (Abdellatif et al., 2014).
Synthesis and Biological Evaluation of Functionalized Amino Acid Derivatives
Functionalized amino acid derivatives have been synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines. Specific compounds exhibited significant cytotoxicity in ovarian and oral cancers, indicating their potential as novel anti-cancer agents (Kumar et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-tert-butylbenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-21(2,3)17-13-11-16(12-14-17)19(25)24-20(26)22(4,5)15-23(24)18-9-7-6-8-10-18/h6-14H,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFXWIYSIHEEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(N(C1=O)C(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

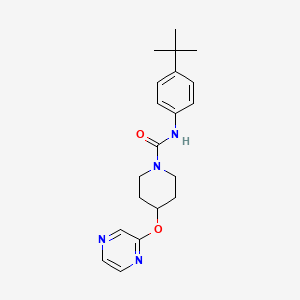
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009251.png)
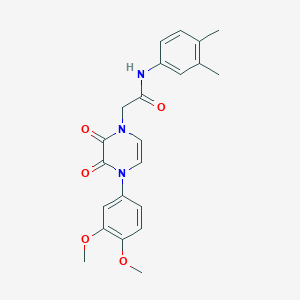

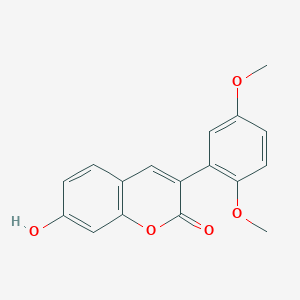
![N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009257.png)
![(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile](/img/structure/B3009258.png)
![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)


